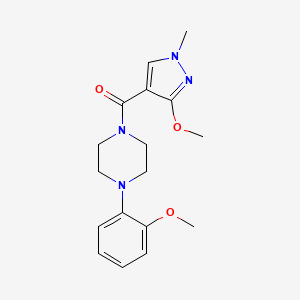

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

Description

This compound features a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole is connected via a carbonyl group to a piperazine ring, which is further substituted with a 2-methoxyphenyl group at position 4. The structure combines aromatic and heterocyclic motifs, enabling interactions with biological targets such as neurotransmitter receptors or enzymes. Its synthesis typically involves coupling activated pyrazole intermediates with substituted piperazines under reductive or nucleophilic conditions .

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-19-12-13(16(18-19)24-3)17(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLYZZYQOCRIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Structure : Contains a 2-methoxyphenyl-piperazine core linked to a piperidine ring via a methyl group. The nitrobenzyl group adds electron-withdrawing properties.

- Key Difference : The absence of a pyrazole-carbonyl moiety in this compound reduces steric bulk, possibly improving receptor access.

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

- Structure: Biphenyl-ethanone linked to a 4-(2-methoxyphenyl)piperazine.

- Activity: Demonstrates dual anti-dopaminergic (D₂ Ki = 12 nM) and anti-serotonergic (5-HT₂A Ki = 8 nM) activity. The biphenyl group enhances π-π stacking in receptor pockets, while the ethanone spacer optimizes ligand-receptor distance .

- Key Difference: The ethanone linker vs. pyrazole-carbonyl may alter binding kinetics and metabolic stability.

N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

- Structure : Incorporates a sulfonamide group and a 4-(2-methoxyphenyl)piperazine-carbonyl moiety.

- Activity : Potent mutant IDH1 inhibitor (IC₅₀ <1 µM). The sulfonamide enhances hydrogen bonding with the enzyme’s active site, while the piperazine contributes to solubility .

- Key Difference: The target compound’s pyrazole may offer improved selectivity for non-enzymatic targets compared to this sulfonamide-based inhibitor.

p-MPPI and p-MPPF (Serotonin-1A Antagonists)

- Structure : 4-(2'-methoxyphenyl)piperazine linked to iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) groups.

- Activity : Competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg). The halogen substituents (I vs. F) modulate lipophilicity and brain penetration .

- Key Difference : The pyrazole-carbonyl in the target compound may reduce blood-brain barrier permeability compared to these smaller halogenated analogs.

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Substituent Effects on Activity

Key Insights

- Piperazine Substitutions: The 2-methoxyphenyl group is a common feature in ligands targeting monoamine receptors (e.g., D₂, 5-HT₁A). Its methoxy group facilitates hydrogen bonding and π-alkyl interactions .

- Linker Groups: Carbonyl (target compound) vs. ethanone (biphenyl derivative) vs. sulfonamide (IDH1 inhibitor) influence target selectivity and pharmacokinetics.

- Pyrazole vs. Benzene Rings : Pyrazole’s heterocyclic nature may confer metabolic stability but reduce CNS penetration compared to simpler aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.